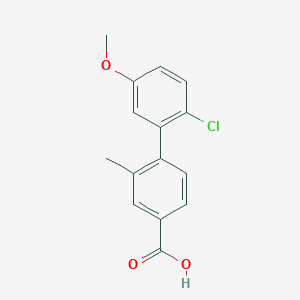
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% (4-CMPHB) is a chemical compound found in plants, fungi, and bacteria. It is a phenolic acid, which is a type of organic acid that contains a phenol group. 4-CMPHB has a range of applications in the scientific research field, ranging from use as a reagent to its ability to act as a precursor for other compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has a range of scientific research applications, including use as a reagent in a variety of chemical reactions, as a precursor for other compounds, and as a substrate for enzyme-catalyzed reactions. It has also been used as a fluorescent indicator in analytical chemistry and as a chromogenic substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% is not well understood. However, it is believed that 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% acts as an inhibitor of several enzymes, including tyrosinase, which is involved in the biosynthesis of melanin. It is also believed to act as an antioxidant, scavenging free radicals.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has antibacterial activity, and it has been used in the treatment of skin disorders, such as acne and psoriasis. It has also been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is also relatively stable. Additionally, it is a relatively inexpensive chemical compound. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%. One potential direction is the development of new and improved synthesis methods, which could lead to increased yields and improved purity of the compound. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic applications for the compound. Finally, further research into its mechanism of action could lead to the development of new and improved analytical techniques.
Synthesemethoden
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol (CMP) with anhydrous sodium acetate in acetic acid. This reaction produces 4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid as the main product, with a yield of approximately 95%. The second step involves the purification of the main product, 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%, through recrystallization.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNOKKICCIGOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691014 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-75-4 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406513.png)
![5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406516.png)
![3-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406524.png)
![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406529.png)
![4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406533.png)
![4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406541.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6406546.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)




